
N1,N1-Diethyl-N2-(4-nitronaphthalen-1-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine is an organic compound characterized by its complex structure, which includes a nitro group attached to a naphthalene ring and an ethanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine typically involves multiple steps. One common method starts with the nitration of naphthalene to introduce the nitro group. This is followed by the alkylation of the resulting nitronaphthalene with diethylamine. The final step involves the reaction of the alkylated product with ethylenediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylenediamine backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Various alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
科学的研究の応用
N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylenediamine backbone allows for binding to various receptors and enzymes, influencing biological pathways.
類似化合物との比較
Similar Compounds
N(1),N(1)-diethyl-N(2)-(4-amino-1-naphthyl)-1,2-ethanediamine: Similar structure but with an amino group instead of a nitro group.
N(1),N(1)-diethyl-N(2)-(4-methyl-1-naphthyl)-1,2-ethanediamine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N(1),N(1)-diethyl-N(2)-(4-nitro-1-naphthyl)-1,2-ethanediamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential pharmaceutical agents.
特性
分子式 |
C16H21N3O2 |
|---|---|
分子量 |
287.36 g/mol |
IUPAC名 |
N',N'-diethyl-N-(4-nitronaphthalen-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O2/c1-3-18(4-2)12-11-17-15-9-10-16(19(20)21)14-8-6-5-7-13(14)15/h5-10,17H,3-4,11-12H2,1-2H3 |
InChIキー |
SGJVYSGWJQCJLY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


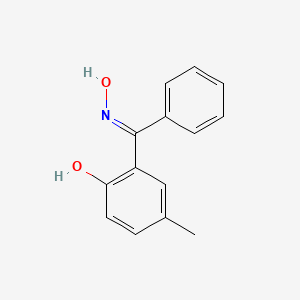
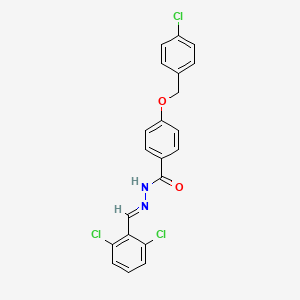

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
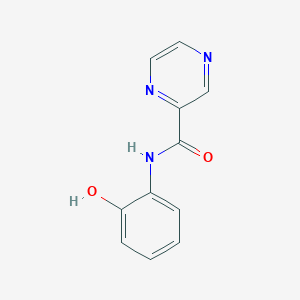
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)
![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)

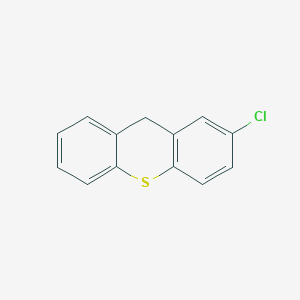
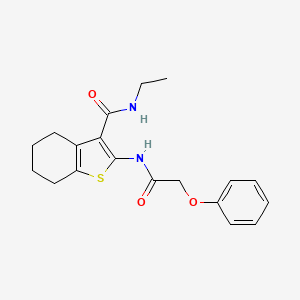
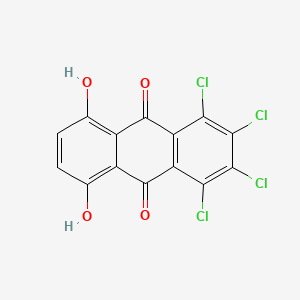
![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
